5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-3-4(7)11-6-9-2-10-12(6)5(3)8/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWPMUDCPGQZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Precursors to Form the Triazolo[1,5-a]pyrimidine Core
The core triazolo[1,5-a]pyrimidine ring is typically constructed via cyclocondensation reactions involving amino-substituted triazoles and β-dicarbonyl compounds or related intermediates:
- Starting from ethyl 5-amino-1,2,4-triazole-3-carboxylate , cyclocondensation with β-diketones such as 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl esters of methyl-substituted triazolopyrimidines. Subsequent basic hydrolysis converts these esters to the corresponding carboxylic acids, which serve as precursors for further functionalization.
Chlorination to Introduce the 5-Chloro Substituent
The 5-chloro substituent is introduced by chlorination of the corresponding carboxylic acid or ester derivatives using reagents such as phosphorus oxychloride (POCl3) . This step converts the carboxyl group into a chloro substituent at the 5-position of the triazolopyrimidine ring.
The chlorination can be conducted under reflux conditions, often in the presence of tertiary amines to facilitate the reaction. For example, chlorination of 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate produces the corresponding 5-chloro derivative, a key intermediate for subsequent amination.
Amination at the 7-Position
The amino group at the 7-position is introduced by nucleophilic substitution of the 7-chloro or 7-halo precursor with ammonia or amine sources.
Transition metal-catalyzed coupling reactions, such as Buchwald-Hartwig amination, have been employed to achieve selective amination under mild conditions. For instance, coupling of 5-chloro-7-methyl-triazolo[1,5-a]pyrimidine with amines using palladium catalysts and suitable ligands leads to the formation of 7-amino derivatives.
Attempts to perform direct nucleophilic substitution using traditional heating or reflux in polar solvents often resulted in side reactions, such as hydroxy or alkoxy substitution, highlighting the necessity of optimized catalytic conditions.
Representative Preparation Procedure
Detailed Research Findings and Optimization Notes
Cyclization and Halogenation : A patent report indicates that cyclization of appropriate sulfonamide precursors with malonic acid and phosphorus oxyhalide can yield halogenated triazolopyrimidines in a one-step process, reducing reaction times and waste compared to traditional multistep methods. Although this patent focuses on sulfonamide derivatives, the principle of concurrent cyclization and halogenation is relevant for preparing halogen-substituted triazolopyrimidines.
Transition Metal Catalysis for Amination : Research demonstrates that direct amination of 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine under classical conditions often fails or leads to side products. The use of palladium-catalyzed Buchwald-Hartwig amination enables efficient coupling with amines, including ammonia derivatives, under milder conditions, improving yield and selectivity.
Reaction Conditions : The amination step typically requires optimization of solvent, base, temperature, and ligand choice for the palladium catalyst. Common solvents include toluene, ethanol, and dimethylformamide, with bases such as potassium carbonate or triethylamine. Elevated temperatures (80–110 °C) under inert atmosphere favor the coupling reaction.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Cyclocondensation | Formation of triazolopyrimidine core | Ethyl 5-amino-1,2,4-triazole-3-carboxylate, β-diketone | Reflux in acetic acid | Straightforward, good yields | Requires careful control of temperature |
| Hydrolysis | Conversion of ester to acid | NaOH or KOH (aqueous) | Room temp to mild heating | Clean conversion | Need to avoid over-hydrolysis |
| Chlorination | Introduction of 5-chloro group | Phosphorus oxychloride, tertiary amine | Reflux, 70–100 °C | Efficient halogenation | Use of corrosive reagents |
| Amination | Introduction of 7-amino group | Ammonia or amines, Pd catalyst, ligand | 80–110 °C, inert atmosphere | High selectivity, mild conditions | Requires catalyst optimization |
Chemical Reactions Analysis
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer activity. A study highlighted the synthesis and structure-activity relationship (SAR) of various triazolo[1,5-a]pyrimidines, showing that modifications at specific positions can enhance their efficacy against cancer cell lines. The compound's ability to inhibit certain kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Triazolo[1,5-a]pyrimidine derivatives have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .
Therapeutic Applications
Antiviral Agents
There is ongoing research into the antiviral potential of triazolo[1,5-a]pyrimidines. Compounds in this class have been evaluated for their effectiveness against viral infections, particularly those affecting the respiratory system. Their mechanism is thought to involve the inhibition of viral replication processes .
CNS Disorders
Some studies suggest that triazolo[1,5-a]pyrimidines may have neuroprotective effects. Research indicates that these compounds could be beneficial in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of triazolopyrimidines allows for extensive modifications. Below is a comparative analysis of 5-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with key analogs:
Substituent Effects on Bioactivity
Key Observations:
Substituent Bulk and Lipophilicity :
- The chloro and methyl groups in the target compound confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, Ametoctradin ’s long octyl chain enhances hydrophobicity, making it suitable for pesticidal adhesion .
- DSM265 ’s pentafluoro-λ⁶-sulfanyl (SF₅) group increases electronegativity and target-binding affinity, critical for inhibiting Plasmodium dihydroorotate dehydrogenase .
Electronic Effects :
- The electron-withdrawing chloro group at position 5 in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets. This is distinct from DSM430 , where a difluoroethyl group modulates electron density for antimalarial activity .
Biological Activity: Ametoctradin’s ethyl and octyl substituents optimize fungicidal activity by disrupting fungal membrane integrity . In anticancer analogs (e.g., compound 92), dimethylaminomethyl groups at position 2 enhance tubulin polymerization inhibition, a mechanism absent in the target compound .
Physicochemical Properties
| Property | 5-Chloro-6-methyl-[...] | Ametoctradin | DSM265 |
|---|---|---|---|
| LogP (estimated) | ~2.1 | ~5.8 | ~3.9 |
| Water Solubility | Moderate | Low | Low |
| pKa | ~4.9 (amine) | Not reported | ~6.2 (amine) |
The target compound’s lower LogP compared to Ametoctradin suggests better aqueous solubility, advantageous for drug formulation.
Biological Activity
5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS No. 24415-66-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
| PubChem CID | 520127 |
Research indicates that this compound exhibits various mechanisms through which it exerts its biological effects:
- Anticancer Activity : Studies have shown that this compound can inhibit certain protein kinases involved in cancer cell proliferation. For instance, it has been linked to the inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and mitotic progression. In vitro assays demonstrated that derivatives of this compound displayed significant antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was found to modulate signaling pathways such as NF-κB and AP-1, leading to reduced expression of pro-inflammatory cytokines in cellular models .
- Antiviral Activity : Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in targeting viral infections. Specifically, compounds similar to this compound have shown efficacy in disrupting the interaction between viral proteins essential for replication .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Potential
In a study focused on structure–activity relationship (SAR) analyses, derivatives of triazolo[1,5-a]pyrimidine were synthesized and tested against multiple cancer cell lines. The results indicated that modifications at specific positions on the triazole ring enhanced anticancer activity significantly compared to the parent compound.
Case Study 2: Anti-inflammatory Mechanism
Another research effort evaluated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed a dose-dependent decrease in inflammatory markers when treated with this compound.
Q & A
Advanced Research Question
- Steric effects : Bulky groups (e.g., benzyl at position 7) favor formation of the [1,2,4]triazolo isomer over [1,5-a] due to reduced ring strain .
- Electronic effects : Electron-withdrawing groups (Cl, NO) at position 5 accelerate cyclization by stabilizing transition states .
Experimental Validation : - Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps .
- DFT calculations : Compare activation energies for alternative cyclization pathways .
What are the limitations of current cytotoxicity assays for evaluating triazolo-pyrimidines, and how can they be addressed?
Advanced Research Question
Common pitfalls :
- False positives : Redox-active compounds interfere with MTT assays. Use orthogonal methods (e.g., ATP luminescence) .
- Off-target effects : Proteomics profiling (e.g., SILAC) identifies unintended kinase interactions .
Solutions : - 3D tumor spheroids : Better mimic in vivo conditions than monolayer cultures .
- PK/PD modeling : Correlate in vitro IC with in vivo tumor regression metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
